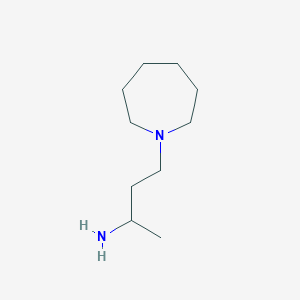

3-Azepan-1-yl-1-methyl-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-Azepan-1-yl-1-methyl-propylamine, is a derivative of azepane, which is a seven-membered heterocyclic compound containing a nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds. The papers provided discuss related compounds and their synthesis, transformations, and chemical properties, which can provide insights into the behavior of 3-Azepan-1-yl-1-methyl-propylamine.

Synthesis Analysis

The synthesis of related azepane derivatives can be complex, involving multiple steps and various reagents. For instance, cyclopent-3-enyl-methylamines, which share structural similarities with azepane derivatives, were synthesized through ring-closing metatheses followed by hydride reductions or reductive amination, or by Curtius degradations . Another synthesis route for 1-aralkyl-dihydro-2-benzazepines, which are structurally related to azepanes, involved N-acylation and Bischler-Napieralski ring closure . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 3-Azepan-1-yl-1-methyl-propylamine.

Molecular Structure Analysis

The molecular structure of azepane derivatives is crucial for their chemical reactivity and biological activity. The presence of a nitrogen atom within the seven-membered ring can lead to the formation of aziridinium ions, as seen with xylamine, a compound that can cyclize to form such ions . The stability and reactivity of these ions are influenced by the molecular structure and the surrounding chemical environment.

Chemical Reactions Analysis

Azepane derivatives can undergo various chemical reactions, including intramolecular aziridination, as demonstrated by the transformation of cyclopent-3-enyl-methylamines into 1-azatricyclo[2.2.1.0(2,6)]heptanes using lead tetraacetate . The formation of aziridinium ions from xylamine and their subsequent hydrolysis also exemplifies the dynamic chemical behavior of these compounds . Additionally, the demethoxycarbonylation of azepine carboxylates to form different azepines indicates the susceptibility of these structures to nucleophilic attacks and rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives are influenced by their molecular structure. For example, the presence of substituents on the azepane ring can affect the stability of the resulting compounds, as seen in the demethoxycarbonylation reactions of dialkyl-1H-azepine-1-carboxylates . The rate of cyclization to form aziridinium ions and their stability at different temperatures are also key physical properties that determine the pharmacological activity of these compounds .

Applications De Recherche Scientifique

Protein Kinase Inhibition

Azepane derivatives, including compounds structurally related to 3-Azepan-1-yl-1-methyl-propylamine, have been evaluated for their inhibitory activity against protein kinases. For example, novel azepane derivatives were designed and synthesized to target protein kinase B (PKB-alpha) and protein kinase A (PKA). The study found that certain compounds demonstrated significant inhibitory activity, making them potentially useful in the context of diseases associated with these enzymes (Breitenlechner et al., 2004).

Antioxidant Activity

Research into azepane derivatives, which include 3-Azepan-1-yl-1-methyl-propylamine-like compounds, has also explored their potential antioxidant properties. A study synthesized azepane derivatives and evaluated their antioxidant activities. The results indicated that certain compounds displayed significant antioxidant activities, highlighting their potential application in oxidative stress-related disorders (Kumar et al., 2009).

Chemical Modification and Application

Azepane derivatives have been utilized in various chemical modification processes. One study focused on demethoxycarbonylation reactions involving azepane compounds, revealing insights into their chemical behavior and potential applications in synthetic chemistry (Satake et al., 1994).

Neurochemical Modulation

Studies have investigated the effects of azepane derivatives on neurochemical modulation. One such study examined the impact of certain compounds on the sleep-wake cycle and neurochemical levels in rats, indicating a potential application in the study of sleep disorders and related neurological conditions (Murillo-Rodríguez et al., 2019).

Photochemical Reactions

Azepane derivatives have also been studied in the context of photochemical reactions. Research in this area provides insights into the photoproducts formed from azepane compounds, contributing to the understanding of their behavior under light exposure and potential applications in photochemistry (Georgarakis et al., 1971).

Hyaluronan Modification

In the field of biomaterials, azepane derivatives have been used to modify hyaluronan, a biopolymer commonly used in medical applications. A study explored the use of azepane-based compounds to optimize the viscoelastic properties of hyaluronan, demonstrating potential applications in drug delivery and regenerative medicine (Petta et al., 2016).

Propriétés

IUPAC Name |

4-(azepan-1-yl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(11)6-9-12-7-4-2-3-5-8-12/h10H,2-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWYQDNQLHADE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azepan-1-yl-1-methyl-propylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)